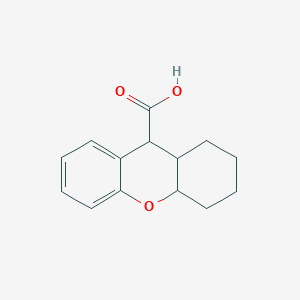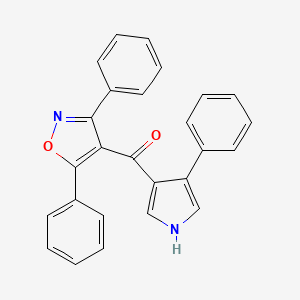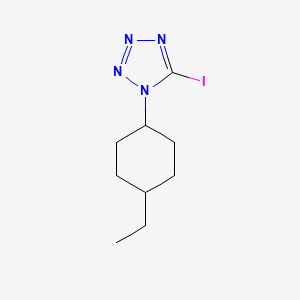
1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole is an organic compound that features a tetrazole ring substituted with an iodine atom and a 4-ethylcyclohexyl group. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the iodine atom and the ethylcyclohexyl group imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-ethylcyclohexylamine with sodium azide and iodine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring with the iodine substituent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with various dienophiles, forming new heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Cycloaddition: Reactions are typically carried out under thermal or photochemical conditions.
Major Products Formed:
- Substituted tetrazoles with different functional groups.
- Oxidized or reduced forms of the tetrazole ring.
- New heterocyclic compounds formed through cycloaddition.
Scientific Research Applications
1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, enzyme activity, and gene expression, contributing to its bioactivity.
Comparison with Similar Compounds
- 1-(4-Methylcyclohexyl)-5-iodo-1H-tetrazole
- 1-(4-Ethylcyclohexyl)-5-bromo-1H-tetrazole
- 1-(4-Ethylcyclohexyl)-5-chloro-1H-tetrazole
Comparison:
- Uniqueness: The presence of the iodine atom in 1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole imparts unique reactivity compared to its bromine and chlorine analogs. The ethyl group on the cyclohexyl ring also influences its chemical properties and biological activity.
- Reactivity: The iodine substituent makes the compound more reactive in nucleophilic substitution reactions compared to its bromine and chlorine counterparts.
- Applications: While similar compounds may have overlapping applications, the specific properties of this compound make it particularly valuable in certain research areas.
Properties
CAS No. |
919097-93-1 |
|---|---|
Molecular Formula |
C9H15IN4 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
1-(4-ethylcyclohexyl)-5-iodotetrazole |
InChI |
InChI=1S/C9H15IN4/c1-2-7-3-5-8(6-4-7)14-9(10)11-12-13-14/h7-8H,2-6H2,1H3 |
InChI Key |
ZXPFAUBUGXJIJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)N2C(=NN=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione](/img/structure/B14192674.png)
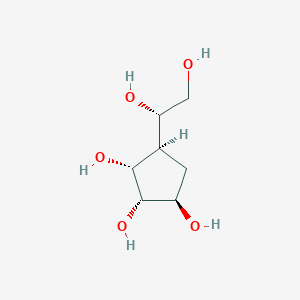
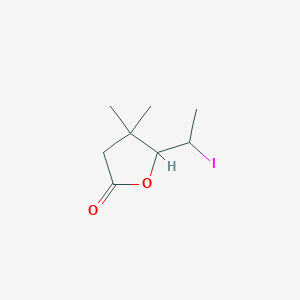
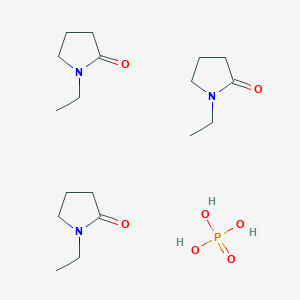
![(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile](/img/structure/B14192689.png)
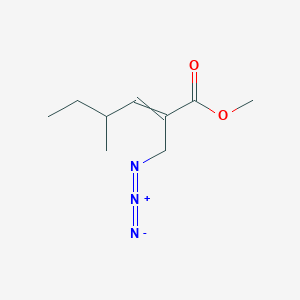
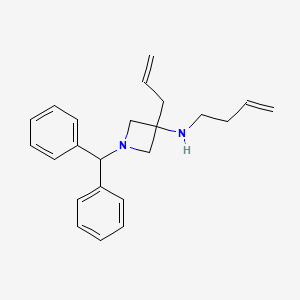

![1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol](/img/structure/B14192707.png)
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)
![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)

